3-chloro-2-methylpyrido[2,3-b]pyrazine
CAS No.: 1260519-71-8
Cat. No.: VC4308426
Molecular Formula: C8H6ClN3
Molecular Weight: 179.61
* For research use only. Not for human or veterinary use.
![3-chloro-2-methylpyrido[2,3-b]pyrazine - 1260519-71-8](/images/structure/VC4308426.png)
Specification
CAS No. | 1260519-71-8 |
---|---|
Molecular Formula | C8H6ClN3 |
Molecular Weight | 179.61 |
IUPAC Name | 3-chloro-2-methylpyrido[2,3-b]pyrazine |
Standard InChI | InChI=1S/C8H6ClN3/c1-5-7(9)12-8-6(11-5)3-2-4-10-8/h2-4H,1H3 |
Standard InChI Key | YARAETSZJAIRCE-UHFFFAOYSA-N |
SMILES | CC1=C(N=C2C(=N1)C=CC=N2)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₈H₆ClN₃, with a molecular weight of 179.61 g/mol. Its structure features a pyrido[2,3-b]pyrazine core, where the pyridine ring is fused to a pyrazine ring at the 2,3- and 5,6-positions. Key substituents include:
-
A chlorine atom at position 3.
-
A methyl group at position 2.
The SMILES notation (CC1=C(N=C2C(=N1)C=CC=N2)Cl) and InChIKey (YARAETSZJAIRCE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Predicted Physicochemical Parameters
Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 180.03230 | 133.3 |
[M+Na]+ | 202.01424 | 150.4 |
[M+NH₄]+ | 197.05884 | 142.7 |
[M-H]- | 178.01774 | 135.5 |
These predictions aid in analytical identification and differentiation from structurally similar compounds .
Synthesis and Structural Analogues
Structural Analogues and Modifications
Key analogues include:
-
6,8-Dichloro-3-methylpyrido[2,3-b]pyrazine: Synthesized via glyoxal-mediated cyclization of 4,6-dichloro-pyridine-2,3-diamine, highlighting the role of dichloro substitutions in modulating bioactivity.
-
7-Bromo-3-chloro-8-methylpyrido[2,3-b]pyrazine: Demonstrates anti-inflammatory activity via TNF-α inhibition (79 ± 1.2 pg/mL at 20 μM) .
Biological Activities and Mechanistic Insights
Cytotoxic Effects
Derivatives show promising activity against cancer cell lines:
Compound | A549 (Lung) IC₅₀ (μM) | MCF-7 (Breast) IC₅₀ (μM) |
---|---|---|
9d | 1.2 | 4.4 |
Doxorubicin | 0.50 | 0.71 |
The methyl group at position 2 may enhance cellular uptake, while chlorine at position 3 stabilizes interactions with DNA or protein targets .
Molecular Docking Studies
Docking analyses reveal interactions with oncogenic proteins:
-
KRAS Protein: Compound 7b forms hydrogen bonds with Asn116, Lys117, and Asp119 (binding energy: -8.2 kcal/mol) .
-
BCL2 Apoptosis Regulator: Chlorine substituents facilitate hydrophobic interactions with Ala146 and Ser145 .
Pharmacological Applications and Future Directions
Neuropharmacology
Pyrido[2,3-b]pyrazines modulate neurotransmitter receptors, including the glycine site of NMDA receptors. The chlorine substituent in 3-chloro-2-methylpyrido[2,3-b]pyrazine may enhance blood-brain barrier permeability, suggesting potential in neurodegenerative disease therapy.
Anticancer Drug Development
The compound’s scaffold aligns with kinase inhibitors targeting EGFR and AKT. Structural optimization could improve selectivity and reduce off-target effects observed in analogues .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume